molecular formula C6H10N2O B3249728 (1,4-dimethyl-1H-imidazol-5-yl)methanol CAS No. 19673-78-0

(1,4-dimethyl-1H-imidazol-5-yl)methanol

Cat. No.: B3249728
CAS No.: 19673-78-0
M. Wt: 126.16 g/mol
InChI Key: QTPALVKINYWAGE-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 of the imidazole ring and a hydroxymethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1,4-dimethylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via nucleophilic addition of the imidazole to the formaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: (1,4-dimethyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: this compound derivatives with various functional groups.

    Substitution: Substituted imidazole derivatives with different functional groups at positions 1, 4, and 5.

Scientific Research Applications

(1,4-dimethyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-imidazol-5-yl)methanol: Similar structure but with only one methyl group at position 1.

    (1,4-dimethyl-1H-imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at position 2.

    (1,4-dimethyl-1H-imidazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(1,4-dimethyl-1H-imidazol-5-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of two methyl groups and a hydroxymethyl group at specific positions on the imidazole ring allows for unique interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

(3,5-dimethylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9)8(2)4-7-5/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPALVKINYWAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1.68 g (0.01 mol) of 1,4-dimethyl-5-carbethoxyimidazole in 10 ml of water was added 0.8 g (0.02 mol) of sodium hydroxide. The mixture was heated to reflux for 30 min. Thereafter, 3.54 g (0.03 mol) of formaldehyde sodium bisulfite was added and heated to reflux for 4 hours. The water in the reaction mixture was removed, and the residue was extracted with isopropyl alcohol and filtered. The isopropyl alcohol extract was concentrated, and the residual solid recrystallized from ethyl acetate and filtered to afford 0.46 g of 1,4-dimethyl-5-hydroxymethylimidazole as a white powdered solid, m.p. 125°-127° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-dimethyl-1H-imidazol-5-yl)methanol
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Reactant of Route 6
(1,4-dimethyl-1H-imidazol-5-yl)methanol

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